molecular formula C9H10N4O5 B14616795 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione CAS No. 60336-91-6

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione

Katalognummer: B14616795
CAS-Nummer: 60336-91-6
Molekulargewicht: 254.20 g/mol
InChI-Schlüssel: POOKTJGRGCVBSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione is a complex organic compound that features a nitroimidazole moiety linked to a pyrrolidine-2,5-dione structure

Vorbereitungsmethoden

The synthesis of 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Nitroimidazole Moiety: This can be achieved through the nitration of 1-methylimidazole, followed by subsequent reactions to introduce the methoxy group.

    Linking to Pyrrolidine-2,5-dione: The nitroimidazole derivative is then reacted with a suitable pyrrolidine-2,5-dione precursor under specific conditions to form the final compound.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction environments to facilitate the process.

Analyse Chemischer Reaktionen

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections and certain types of cancer.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective against certain microorganisms and cancer cells.

Vergleich Mit ähnlichen Verbindungen

  • Metronidazole
  • Tinidazole
  • Ornidazole
  • Secnidazole

These compounds share the nitroimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Eigenschaften

CAS-Nummer

60336-91-6

Molekularformel

C9H10N4O5

Molekulargewicht

254.20 g/mol

IUPAC-Name

1-[(1-methyl-5-nitroimidazol-2-yl)methoxy]pyrrolidine-2,5-dione

InChI

InChI=1S/C9H10N4O5/c1-11-6(10-4-7(11)13(16)17)5-18-12-8(14)2-3-9(12)15/h4H,2-3,5H2,1H3

InChI-Schlüssel

POOKTJGRGCVBSL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CN=C1CON2C(=O)CCC2=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.